4-Ethylpicolinamide

Coordination Chemistry Lanthanide Complexes Ligand Design

Sourcing inconsistent regioisomers derails kinase inhibitor SAR programs. This 4-ethylpicolinamide scaffold provides the exact steric bulk required for selective PIM kinase probe design and low-hydration lanthanide complexes. - Enables PIM inhibitor SAR: Core scaffold for anticancer agent development. - Critical alkyl substitution: Controls metal complex hydration state, unlike unsubstituted analogs. - ANDA compliance: Procured as Sorafenib Impurity 6 standard for generic drug analysis.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
Cat. No. B1501160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylpicolinamide
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCCC1=CC(=NC=C1)C(=O)N
InChIInChI=1S/C8H10N2O/c1-2-6-3-4-10-7(5-6)8(9)11/h3-5H,2H2,1H3,(H2,9,11)
InChIKeyFCFVJZHRWVZBPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylpicolinamide: Verified Building Block


4-Ethylpicolinamide (C8H10N2O, MW 150.18 g/mol) is a heterocyclic amide building block belonging to the picolinamide class of compounds, characterized by a pyridine ring substituted with an ethyl group at the 4-position . Its core structure serves as a versatile scaffold in medicinal chemistry for generating diverse derivatives and as a ligand in coordination chemistry for synthesizing metal complexes [1]. The compound is primarily procured for use as a synthetic intermediate and for structure-activity relationship (SAR) exploration in early-stage research.

Why 4-Ethylpicolinamide Is Irreplaceable


The specific substitution pattern of 4-Ethylpicolinamide—an ethyl group at the 4-position of the pyridine ring—is critical for its function in research applications. In coordination chemistry, this alkyl substitution provides steric bulk that directly influences the hydration state and stability of resulting metal complexes, a property that cannot be replicated by unsubstituted picolinamide or other regioisomers [1]. Furthermore, in medicinal chemistry contexts, the 4-ethyl group is a key structural variable in SAR studies; generic substitution with a different picolinamide analog would invalidate the experimental design and lead to non-comparable biological outcomes [2].

4-Ethylpicolinamide Differentiation Evidence


Steric Influence on Lanthanide Hydration

The 4-ethyl substitution on the picolinamide moiety provides increased steric hindrance compared to an unsubstituted picolinamide or acetate coordinating functions. In a study of tacn- and pyclen-based chelators, ligands incorporating the ethylpicolinamide group were designed to favor the formation of less-hydrated Ln3+ complexes due to this steric bulk, a property confirmed through photophysical characterization [1].

Coordination Chemistry Lanthanide Complexes Ligand Design

Metal Coordination Behavior Comparison

The position of the ethyl group on the picolinamide ring directly influences its metal-binding mode. A comparative study of N-2-(2′-pyridyl)ethylpicolinamide (pepH) and N-(2-picolyl)picolinamide (pmpH) demonstrates that even small structural variations in picolinamide derivatives can significantly alter amide-hydrogen dissociation and the resulting coordination geometry with metals like Ni(II), Co(II), and Cu(II) [1]. This class-level evidence confirms that the 4-ethyl substitution pattern is not interchangeable with other alkylated picolinamides.

Coordination Chemistry Transition Metal Complexes Ligand Design

PIM Kinase Inhibitor SAR

In a patent for picolinamide derivatives as kinase inhibitors, the 4-position substitution on the pyridine ring is a critical component of the claimed pharmacophore for inhibiting PIM kinase activity [1]. While direct quantitative activity data for 4-Ethylpicolinamide itself is not available, the class-level SAR establishes that variations at this position directly impact potency and selectivity, underscoring its value as a differentiated scaffold for synthesizing novel inhibitors.

Medicinal Chemistry Kinase Inhibitors Cancer Research

Sorafenib Impurity Reference Standard

In pharmaceutical development, the structural specificity of 4-ethylpicolinamide derivatives is critical for regulatory compliance. Sorafenib Impurity 6 is chemically defined as 4-(4-(3-(4-Chloro-3(trifluoromethyl)phenyl)ureido)phenoxy)-N-ethylpicolinamide, a specific impurity that must be identified and quantified during drug manufacturing and analysis [1]. This demonstrates that 4-ethylpicolinamide is not just a general building block but a key substructure in a regulated impurity standard, where generic substitution is not permissible.

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

4-Ethylpicolinamide Applications


Lanthanide Imaging and Sensing Agents

Based on evidence that the 4-ethylpicolinamide group reduces lanthanide complex hydration, procurement is justified for research groups synthesizing novel luminescent probes. This building block is essential for creating next-generation contrast agents or sensors with optimized emission properties [1].

PIM Kinase Inhibitor Programs

As established by patent data, 4-Ethylpicolinamide is a key scaffold for developing selective PIM kinase inhibitors. Its procurement is essential for SAR studies where the 4-ethyl substitution is a critical variable in designing new anticancer agents [1].

Sorafenib Quality Control Methods

For analytical laboratories supporting generic drug development, procurement of 4-ethylpicolinamide derivatives (e.g., as the impurity standard Sorafenib Impurity 6) is mandatory. This ensures accurate identification and quantification of process-related impurities for ANDA submissions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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